

Oseltamivir-d3 Acid certificate of analysis explained

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Compound of Interest				
Compound Name:	Oseltamivir-d3 Acid			
Cat. No.:	B596441	Get Quote		

An In-depth Technical Guide to the Certificate of Analysis for Oseltamivir-d3 Acid

Introduction

Oseltamivir-d3 Acid, the deuterated stable isotope-labeled form of Oseltamivir Acid, is a critical analytical standard for researchers, particularly in the fields of pharmacology and drug development. Oseltamivir Acid is the active metabolite of the antiviral prodrug Oseltamivir Phosphate, which is used to treat and prevent influenza A and B virus infections[1][2]. Due to its structural similarity to the analyte but distinct mass, Oseltamivir-d3 Acid serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][3]. This guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CofA) for Oseltamivir-d3 Acid, intended for scientists and professionals requiring a thorough understanding of its quality and characterization.

Compound Identification and Physicochemical Data

A Certificate of Analysis begins by unequivocally identifying the compound through a combination of standardized nomenclature, registry numbers, and fundamental chemical properties. This information ensures traceability and confirms the material's identity.

Table 1: Chemical Identity of Oseltamivir-d3 Acid



Parameter	Data	Reference
Analyte Name	Oseltamivir-d3 Acid; Oseltamivir acid N-acetyl- d3	[1][4]
Synonyms	GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3	[1][5]
CAS Number	1242184-43-5	[1][4][5][6]
Unlabeled CAS Number	187227-45-8	[1][4][5]
Molecular Formula	C14H21D3N2O4	[1][4][5]
Molecular Weight	287.37 g/mol	[1][4][5][6]

| Appearance | Solid |[1] |

Quantitative Analysis Summary

The quantitative section of a CofA is crucial for assessing the suitability of the standard for high-precision assays. It specifies the purity of the compound and the extent of its isotopic labeling, which are fundamental for its use as an internal standard.

Table 2: Purity and Isotopic Enrichment of Oseltamivir-d3 Acid

Parameter	Specification	Method	Reference
Chemical Purity	>95% or 98.39%	HPLC	[1][4][5]

| Isotopic Enrichment| >95% | Mass Spectrometry |[5] |

Experimental Protocols

This section details the methodologies used to verify the identity, purity, and structure of **Oseltamivir-d3 Acid**. The techniques described are standard in analytical chemistry for the characterization of pharmaceutical reference materials.



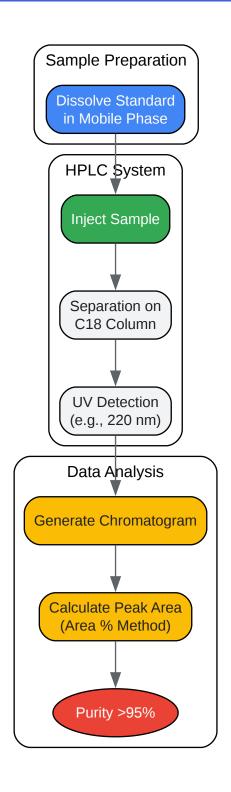
Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of the standard is typically determined by HPLC with UV detection. This technique separates the main compound from any impurities. The purity is calculated based on the relative area of the principal peak in the chromatogram.

Methodology:

- System: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase column, such as a C18, is commonly used[2].
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or bicarbonate buffer) and an organic solvent like acetonitrile or methanol[7][8]. For Oseltamivir analysis, mobile phases such as 0.1% octa-sulfonic acid and acetonitrile (30:70 v/v) have been utilized.
- Flow Rate: A typical flow rate is around 1.0 mL/min.
- Detection: UV absorbance is monitored at a wavelength where the analyte exhibits strong absorption, such as 220 nm or 237 nm[7].
- Quantification: Purity is determined by comparing the peak area of Oseltamivir-d3 Acid to the total area of all observed peaks.





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Caption: Workflow for HPLC-based purity analysis.

Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

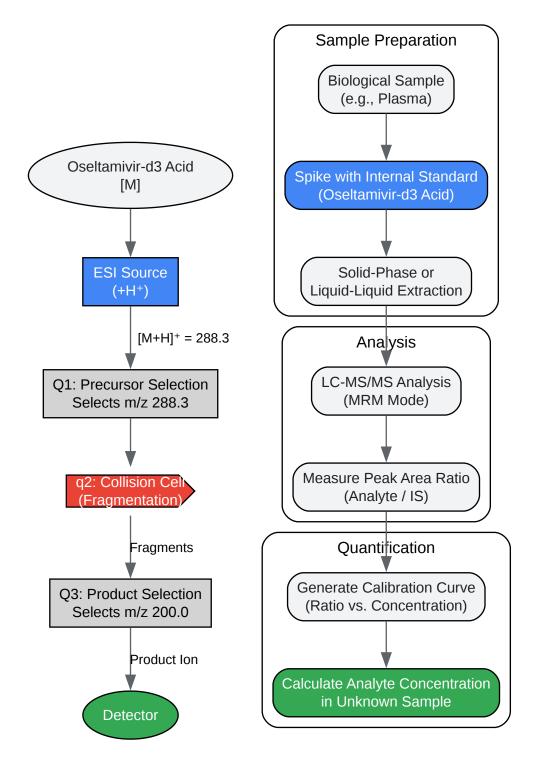


LC-MS/MS is a powerful technique used to confirm both the molecular weight and the identity of a compound. For isotopically labeled standards, it also verifies the mass shift due to deuterium incorporation. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high specificity.

Methodology:

- Sample Preparation: Plasma samples containing the analyte and the internal standard (Oseltamivir-d3 Acid) are often prepared via protein precipitation with methanol or solid-phase extraction[2][3].
- Chromatographic Separation: An HPLC system separates the analyte from matrix components before introduction to the mass spectrometer[2][3].
- Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions ([M+H]+)[2][3].
- Mass Analysis: A triple quadrupole mass spectrometer is used.
 - Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to select the m/z (mass-to-charge ratio) of the protonated parent molecule. For Oseltamivir-d3 Acid, this is m/z 288.3[3].
 - q2 (Collision Cell): The selected ion is fragmented by collision-induced dissociation (CID)
 with an inert gas.
 - Q3 (Product Ion Selection): The third quadrupole (Q3) selects a specific fragment ion for detection. For Oseltamivir-d3 Acid, a key product ion is m/z 200.0[3].
- Confirmation: The detection of the specific transition (m/z 288.3 → 200.0) confirms the identity of Oseltamivir-d3 Acid[3]. This is compared to the transition for the unlabeled Oseltamivir Acid (m/z 285.3 → 138.0)[3].





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